molecular formula C25H24N2O3 B4184571 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No.: B4184571
M. Wt: 400.5 g/mol
InChI Key: QCEGLXQHCYIYNW-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines biphenyl and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and morpholine intermediates. One common method involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Alcohol derivatives of the morpholine moiety.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is unique due to its specific combination of biphenyl and morpholine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-23-12-10-22(11-13-23)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGLXQHCYIYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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